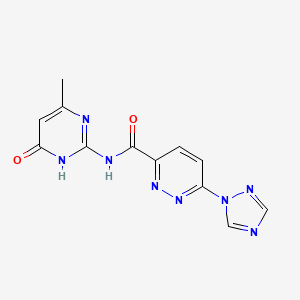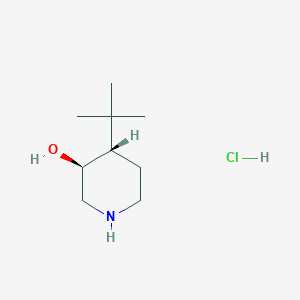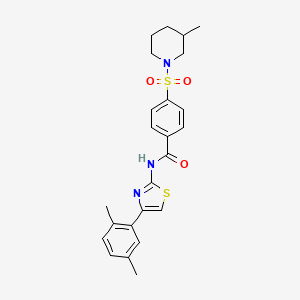![molecular formula C23H24N4O4S2 B3005210 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-11-7](/img/structure/B3005210.png)
6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide" is a derivative of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, which is a structural framework that has been explored for various biological activities. The compound's structure suggests potential pharmacological properties, as indicated by related research on similar compounds.
Synthesis Analysis
The synthesis of related tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives typically involves multi-step reactions starting from simpler precursors such as piperidin-4-one. The process may include steps like cyclization, sulfonation, and amidation to introduce the appropriate functional groups onto the core structure . The synthesis of such compounds is often designed to explore the structure-activity relationship by introducing various substituents and assessing their effects on biological activity.
Molecular Structure Analysis
The molecular structure of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives is characterized by the presence of a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic system combining a thiophene ring fused with a dihydropyridine ring. The presence of additional substituents, such as the N-methyl-N-phenylsulfamoyl group, can significantly influence the compound's electronic properties and, consequently, its biological activity .
Chemical Reactions Analysis
Compounds with the tetrahydrothieno[2,3-c]pyridine-3-carboxamide scaffold can undergo various chemical reactions, depending on the functional groups present. For instance, the carboxamide group can participate in the formation of hydrogen bonds, which is crucial for the interaction with biological targets. The sulfamoyl group may also engage in hydrogen bonding or electrostatic interactions, which can be explored for the development of new drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple rings and functional groups can lead to a compound with a relatively high molecular weight and complexity. The solubility, melting point, and stability of these compounds can vary widely and are important factors in their potential as pharmaceutical agents. The electronic structure, as determined by molecular orbital calculations, can provide insights into the reactivity and interaction with biological targets .
科学的研究の応用
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Kolisnyk et al. (2015) synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, closely related to the compound . They found these compounds exhibited significant antimicrobial activity against various microorganism strains, surpassing some reference drugs in effectiveness (Kolisnyk et al., 2015).
Mycobacterium Tuberculosis Inhibition
Samala et al. (2014) developed 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives for inhibiting Mycobacterium tuberculosis. One compound, in particular, showed significant activity with low cytotoxicity, suggesting potential applications in tuberculosis treatment (Samala et al., 2014).
Synthesis of Fused Heterocyclic Systems
Research by Bakhite et al. (2005) and Abdel-rahman et al. (2003) involved synthesizing novel derivatives of pyridothieno[2,3-b]pyridine and pyridothienopyrimidines, related to the compound in focus. These synthesized compounds have potential applications in creating new fused heterocyclic systems with varied biological activities (Bakhite et al., 2005); (Abdel-rahman et al., 2003).
Antibacterial Activity
The compound and its analogs have been examined for their antibacterial properties. Doshi et al. (2015) synthesized 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues and found them effective against certain bacterial strains, highlighting their potential as antibacterial agents (Doshi et al., 2015).
特性
IUPAC Name |
6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-26-13-12-18-19(14-26)32-23(20(18)21(24)28)25-22(29)15-8-10-17(11-9-15)33(30,31)27(2)16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H2,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRAVXAXVEGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)

![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)
![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)

![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)
![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B3005148.png)

